molecular formula C9H13ClFN B6177459 2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride CAS No. 2551115-22-9

2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6177459
CAS No.: 2551115-22-9
M. Wt: 189.7
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Description

2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12FN·HCl. It is a derivative of phenylethylamine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)ethan-1-amine hydrochloride
  • 2-(2-fluoro-5-methylphenyl)ethan-1-amine hydrochloride
  • 2-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2551115-22-9

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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